Methyl 4-Iodophenylacetate
Overview
Description
Methyl 4-Iodophenylacetate is an organic compound with the molecular formula C9H9IO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ester group at the alpha position. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-Iodophenylacetate can be synthesized through the esterification of 4-iodophenylacetic acid. The typical procedure involves dissolving 4-iodophenylacetic acid in methanol and adding hydrochloric acid as a catalyst. The reaction mixture is stirred at room temperature for 24 hours, after which the solvent is removed under reduced pressure to yield the desired ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Iodophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boron reagents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Various substituted phenylacetates.
Reduction: 4-Iodophenylethanol.
Oxidation: 4-Iodophenylacetic acid.
Scientific Research Applications
Methyl 4-Iodophenylacetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Methyl 4-Iodophenylacetate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding processes . The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
- Methyl 4-Bromophenylacetate
- Methyl 4-Chlorophenylacetate
- Methyl 4-Fluorophenylacetate
Comparison: Methyl 4-Iodophenylacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of diverse derivatives. Additionally, the iodine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in molecular recognition studies .
Properties
IUPAC Name |
methyl 2-(4-iodophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVBGQBEMSRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439006 | |
Record name | Methyl 4-Iodophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-52-0 | |
Record name | Methyl 4-Iodophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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